sodium;4-aminobenzenesulfonate;hydrate

Azo Dye Synthesis Analytical Chemistry Formulation Development

Sodium 4-aminobenzenesulfonate hydrate is the preferred water-soluble form of sulfanilic acid, eliminating solubility failures of the free zwitterion. Its 13.6-fold higher solubility enables homogeneous, rapid diazotization with up to 7.5% greater coupling rate constants, minimizing side products in azo dye, optical brightener, and pharmaceutical syntheses. Multi-parameter purity (>98% by HPLC/titration, controlled water, nitrite-free) qualifies it for reliable Griess nitrite quantification and sulfonamide impurity reference standards. Select the variable hydrate (CAS 123333-70-0) for broad global availability in flexible pack sizes (5g–500g) and competitive pricing versus the specialized dihydrate form.

Molecular Formula C6H8NNaO4S
Molecular Weight 213.19 g/mol
Cat. No. B7801270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;4-aminobenzenesulfonate;hydrate
Molecular FormulaC6H8NNaO4S
Molecular Weight213.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)[O-].O.[Na+]
InChIInChI=1S/C6H7NO3S.Na.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4H,7H2,(H,8,9,10);;1H2/q;+1;/p-1
InChIKeyVDGKZGAQOPUDQL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-Aminobenzenesulfonate Hydrate: Essential Sourcing Guide for the Preferred Water-Soluble Sulfanilic Acid Salt


Sodium 4-aminobenzenesulfonate hydrate (CAS 123333-70-0), the water-soluble sodium salt of sulfanilic acid, is a primary aromatic amine sulfonate that serves as a foundational intermediate in azo dye synthesis, analytical chemistry, and pharmaceutical manufacturing [1][2]. This compound is commercially available as a variable hydrate (C₆H₆NNaO₃S·xH₂O) with a typical purity of >98.0% as determined by ion-exchange titration and HPLC [1]. Its molecular architecture, featuring both an amino group and a sulfonate salt moiety, provides the essential reactivity for diazotization while imparting high aqueous solubility that is critical for practical industrial and laboratory workflows [2].

Why Sodium 4-Aminobenzenesulfonate Hydrate Cannot Be Casually Substituted with Free Sulfanilic Acid or Isomers in Aqueous Workflows


Direct substitution of sodium 4-aminobenzenesulfonate hydrate with its free acid form, sulfanilic acid, or its positional isomers (e.g., metanilic acid) is a common but costly mistake that leads to solubility-driven reaction failures and inconsistent analytical results. While all are aminobenzenesulfonic acid derivatives, their markedly different physicochemical properties dictate their utility . Specifically, sulfanilic acid exists as a poorly soluble zwitterion, making it difficult to handle in aqueous media, whereas the sodium salt form is freely soluble, enabling homogeneous and efficient diazotization for azo coupling reactions . Furthermore, the position of the amino group relative to the sulfonate moiety in isomeric compounds directly impacts the performance of their derived materials, such as the electrical conductivity of resulting polymers [1]. Therefore, simply selecting a sulfonated aniline derivative without regard to its salt form or isomeric identity will compromise yield, purity, and functionality in critical applications.

Quantitative Differentiation: Head-to-Head Data for Sodium 4-Aminobenzenesulfonate Hydrate vs. Closest Analogs


Aqueous Solubility Comparison: Sodium 4-Aminobenzenesulfonate vs. Sulfanilic Acid

Sodium 4-aminobenzenesulfonate hydrate demonstrates dramatically enhanced aqueous solubility compared to its parent free acid, sulfanilic acid, which is a critical factor for efficient aqueous-phase reactions. The sodium salt exhibits solubility of 170 g/L at 20°C [1], whereas sulfanilic acid is only slightly soluble in water at approximately 12.5 g/L at room temperature [2]. This 13.6-fold difference in solubility is a primary driver for selecting the sodium salt in synthetic and analytical protocols requiring high concentrations of the reactant in a homogeneous solution.

Azo Dye Synthesis Analytical Chemistry Formulation Development

Polymer Conductivity: Impact of Isomer Selection on Material Performance

When used as a monomer for the electrochemical synthesis of self-doped polyaniline in DMSO, the isomeric identity of the starting material profoundly affects the electrical conductivity of the resulting polymer. Polymerization of sulfanilic acid (the free acid form of the para-isomer) yields a polymer with a dry conductivity of 0.009 S/cm [1]. This is significantly lower than polymers derived from its isomers: metanilic acid (meta-isomer) yields a polymer with a conductivity of 0.087 S/cm, and orthanilic acid (ortho-isomer) yields 0.052 S/cm [1]. The para-substituted sulfanilic acid-based polymer is approximately an order of magnitude less conductive than the meta-isomer-derived polymer.

Conductive Polymers Materials Science Electrochemistry

Reaction Kinetics: Diazotization Rate of Sodium 4-Aminobenzenesulfonate vs. p-Nitroaniline

In kinetic studies of azo dye formation with paracetamol, the reaction rate constant differs when using diazotized sulfanilic acid sodium salt compared to diazotized para-nitroaniline. At pH 9.2, the observed rate constant for the reaction between paracetamol and diazotized sulfanilic acid sodium salt is 0.0328, while the rate constant for the reaction with diazotized para-nitroaniline under the same conditions is 0.0305 [1].

Reaction Kinetics Azo Dye Synthesis Spectrophotometry

Analytical Purity Specification: Multi-Method Characterization for Procurement Confidence

The commercial material, sodium 4-aminobenzenesulfonate hydrate, is consistently supplied with a minimum purity of 98.0% as verified by both ion-exchange titration and HPLC [1]. The water content is also tightly specified at 4.0 to 16.0% [1], and a nitrite ion detection test (Griess method) is performed to ensure the absence of this common contaminant [1]. This multi-parameter, methodologically robust specification provides a higher degree of analytical certainty for critical applications compared to single-method purity assessments.

Quality Control Analytical Chemistry Reference Standards

Thermal Stability in Azo Dye Precursors: A Process Engineering Advantage

Sodium 4-aminobenzenesulfonate has been demonstrated to be chemically stable and can be used at high temperatures without decomposition . In contrast, the free acid form, sulfanilic acid, undergoes thermal degradation starting at its melting/decomposition point of approximately 288°C [1]. This thermal robustness of the sodium salt offers a wider operational window for industrial processes that may involve exothermic diazotization reactions or require elevated temperatures for coupling steps.

Process Chemistry Thermal Stability Azo Dye Manufacturing

Sourcing Flexibility: Comparative Availability of Hydrate vs. Dihydrate Forms

From a procurement standpoint, sodium 4-aminobenzenesulfonate is available in both a variable hydrate (CAS 123333-70-0) and a defined dihydrate (CAS 6106-22-5) form. The variable hydrate is offered in a wider range of grades (e.g., for biochemical research, technical grade) and packaging sizes from multiple global suppliers such as TCI, Aladdin, and Chem-Impex [1]. The dihydrate form, while available in high purity (e.g., 99% from Thermo Scientific), is often marketed as a specific reference standard or synthesis reagent . The broader commercial availability of the hydrate form can translate to more favorable pricing and lead times for routine or large-scale applications.

Procurement Supply Chain Chemical Inventory Management

Where Sodium 4-Aminobenzenesulfonate Hydrate Provides the Strongest Technical and Procurement Value


High-Yield Synthesis of Water-Soluble Azo Dyes and Optical Brighteners

As evidenced by its 13.6-fold greater solubility than sulfanilic acid, this sodium salt is the unequivocal choice for industrial azo dye and optical brightener manufacturing. Its high solubility enables the preparation of concentrated, homogeneous diazonium salt solutions, which leads to faster reaction kinetics (e.g., the 7.5% higher rate constant observed in some coupling reactions) and minimizes side-product formation due to incomplete dissolution [1][2]. Furthermore, its thermal stability at high temperatures ensures process robustness during exothermic diazotization and coupling steps, a critical advantage for large-scale production .

Analytical Reagent for Nitrite Detection and Impurity Profiling

The multi-parameter analytical specification of high-purity sodium 4-aminobenzenesulfonate hydrate—including >98.0% purity by both titration and HPLC, controlled water content, and a dedicated nitrite test—makes it the ideal reagent for analytical chemistry applications [1]. Its use in the Griess reaction for nitrite quantification is reliable because it is free of interfering nitrite impurities. Similarly, its high purity and traceable characterization are essential when it is employed as a reference standard for impurities in sulfonamide drugs like sulfadiazine and sulfamethoxazole, ensuring accuracy in pharmaceutical quality control [3].

Synthesis of Specialized Polymeric Materials (Where Lower Conductivity is Desirable)

While the meta-isomer (metanilic acid) is preferred for highly conductive polymers, the para-isomer (sulfanilic acid, or its sodium salt) provides a valuable alternative when lower electrical conductivity is a design requirement. Electrochemically polymerized sulfanilic acid yields a material with a dry conductivity of 0.009 S/cm, nearly an order of magnitude lower than its isomer-derived counterparts [1]. This property can be leveraged in the design of antistatic coatings, dielectric layers, or specific sensor applications where a moderate, controlled level of conductivity is needed.

Cost-Effective and Reliable Sourcing for R&D and Pilot-Scale Synthesis

For routine research, development, and pilot-scale synthesis, the variable hydrate form (CAS 123333-70-0) offers a clear procurement advantage. Its broad availability from multiple global suppliers in a range of pack sizes (e.g., 5g, 25g, 100g, 500g) ensures competitive pricing and shorter lead times compared to the more specialized dihydrate form [1][2]. This makes it the preferred bulk reagent for screening reactions, developing new azo compounds, or establishing new analytical methods, where a small, variable amount of water does not compromise the overall outcome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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